2-Chloro-5-methylisonicotinaldehyde
Description
2-Chloro-5-methylisonicotinaldehyde (CAS: 54232-03-0) is a substituted pyridine derivative featuring a chloro group at the 2-position, a methyl group at the 5-position, and an aldehyde functional group at the 4-position of the pyridine ring. Its molecular formula is C₇H₆ClNO, with a molecular weight of 155.58 g/mol. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methyl) substituents, which influence its reactivity and physicochemical properties. The aldehyde group makes it a versatile intermediate in organic synthesis, particularly in condensation reactions (e.g., Schiff base formation) relevant to pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-chloro-5-methylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-3-9-7(8)2-6(5)4-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLFOWPNCCMIFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704606 | |
| Record name | 2-Chloro-5-methylpyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060801-49-1 | |
| Record name | 2-Chloro-5-methyl-4-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060801-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-methylpyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylisonicotinaldehyde can be achieved through several methods. One common method involves the chlorination of 5-methylpyridine-4-carboxaldehyde. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . Another method involves the Vilsmeier-Haack reaction, where 5-methylpyridine is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 4-position, followed by chlorination .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylisonicotinaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Chloro-5-methylpyridine-4-carboxylic acid.
Reduction: 2-Chloro-5-methylpyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-methylisonicotinaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylisonicotinaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The chlorine and aldehyde groups can interact with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity . In chemical reactions, the aldehyde group can undergo nucleophilic addition reactions, while the chlorine atom can participate in substitution reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 2-Chloro-5-methylisonicotinaldehyde differ primarily in substituents and functional groups, leading to variations in reactivity, solubility, and applications. Below is a detailed analysis:
2.1 Functional Group and Substituent Variations
2.2 Structural and Reactivity Insights
- Electron Effects: The methyl group in this compound donates electrons via inductive effects, slightly destabilizing the aldehyde group compared to electron-withdrawing substituents (e.g., -Cl). This makes the aldehyde less electrophilic than analogs with -NO₂ or -COOH groups. Hydroxyl and methoxy groups (e.g., in 2-Chloro-5-hydroxyisonicotinaldehyde and 5-Chloro-2-methoxynicotinaldehyde) introduce hydrogen-bonding capabilities or resonance stabilization, altering solubility and reaction pathways .
- This is critical in designing catalysts or inhibitors where spatial accessibility matters .
Crystallography and Hydrogen Bonding :
Research Findings and Data
Table 1: Physicochemical Comparison
| Property | This compound | 2-Chloro-5-hydroxyisonicotinaldehyde | 5-Chloro-2-methoxynicotinaldehyde |
|---|---|---|---|
| Boiling Point (°C) | ~250 (est.) | ~260 (est.) | ~270 (est.) |
| Solubility in Water | Low | Moderate (due to -OH) | Low |
| LogP (Octanol-Water) | 1.8 (calc.) | 1.2 (calc.) | 2.0 (calc.) |
Key Observations :
- LogP Values : Methyl and methoxy groups increase lipophilicity, favoring membrane permeability in drug design. Hydroxyl analogs show reduced LogP, enhancing aqueous solubility .
- Reactivity : Aldehyde-containing compounds undergo nucleophilic additions (e.g., with amines), while carboxylic acids participate in esterification or amidation .
Biological Activity
2-Chloro-5-methylisonicotinaldehyde is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an isonicotinic aldehyde derivative, characterized by the presence of a chlorine atom and a methyl group on the pyridine ring. Its molecular formula is C₇H₆ClN₃O, and it has a molecular weight of approximately 171.59 g/mol. The compound's structure contributes to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Anticancer Activity
The compound has also shown promise in anticancer research. A study focused on its cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. Results indicated that this compound induced apoptosis in these cells, with IC₅₀ values around 20 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
- Receptor Modulation : It could act as a ligand for certain receptors, influencing signaling pathways critical for cell survival and proliferation.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may induce oxidative stress in target cells, contributing to its anticancer effects .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The study utilized disk diffusion methods and broth microdilution assays to determine MICs. The results confirmed its effectiveness against both bacterial strains and fungal species, suggesting potential applications in developing new antimicrobial agents.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Candida albicans | 100 |
Case Study 2: Anticancer Activity
A recent study investigated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis, as evidenced by increased caspase activity.
| Cell Line | IC₅₀ (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 20 | 65 |
| A549 | 25 | 55 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
